molecular formula C8H7F2NO B12514833 N-[1-(2,6-difluorophenyl)ethylidene]hydroxylamine

N-[1-(2,6-difluorophenyl)ethylidene]hydroxylamine

Cat. No.: B12514833
M. Wt: 171.14 g/mol
InChI Key: JRXOMHDOIJWJQP-UHFFFAOYSA-N
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Description

N-[1-(2,6-difluorophenyl)ethylidene]hydroxylamine is an organic compound characterized by the presence of a hydroxylamine functional group attached to a difluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,6-difluorophenyl)ethylidene]hydroxylamine typically involves the reaction of 2,6-difluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,6-difluorophenyl)ethylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted hydroxylamine derivatives.

Scientific Research Applications

N-[1-(2,6-difluorophenyl)ethylidene]hydroxylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2,6-difluorophenyl)ethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active site residues, leading to inhibition or modulation of enzymatic activity. The difluorophenyl moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-fluorophenyl)ethylidene]hydroxylamine
  • N-[1-(2,4-difluorophenyl)ethylidene]hydroxylamine
  • N-[1-(2,4-difluorophenyl)ethylidene]hydroxylamine

Uniqueness

N-[1-(2,6-difluorophenyl)ethylidene]hydroxylamine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of two fluorine atoms at the 2 and 6 positions can enhance the compound’s stability and binding interactions compared to its mono-fluorinated or differently substituted analogs.

Properties

IUPAC Name

N-[1-(2,6-difluorophenyl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO/c1-5(11-12)8-6(9)3-2-4-7(8)10/h2-4,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXOMHDOIJWJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=C(C=CC=C1F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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